molecular formula C7H11N3 B1497909 2-(pyrrolidin-2-yl)-1H-imidazole CAS No. 871716-71-1

2-(pyrrolidin-2-yl)-1H-imidazole

Cat. No.: B1497909
CAS No.: 871716-71-1
M. Wt: 137.18 g/mol
InChI Key: JUJYNCPRVMVRCV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a pyrrolidine ring at the 2-position. Derivatives often include additional substituents (e.g., aryl, heteroaryl, or halogens) to optimize bioactivity and physicochemical properties .

Properties

IUPAC Name

2-pyrrolidin-2-yl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJYNCPRVMVRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654894
Record name 2-(Pyrrolidin-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871716-71-1
Record name 2-(Pyrrolidin-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of imidazole derivatives are highly dependent on substituents. Below is a comparative analysis of 2-(pyrrolidin-2-yl)-1H-imidazole with key analogs:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
This compound Pyrrolidine at C2 C₇H₁₁N₃ Base structure; potential H-bond donor/acceptor
4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole 4-(2-Methoxyphenyl), pyrrolidine at C2 C₁₄H₁₇N₃O Enhanced lipophilicity; API intermediate
2-(Pyridin-2-yl)-1H-imidazole Pyridine at C2 (vs. pyrrolidine) C₈H₇N₃ Moderate c-Jun kinase affinity; fluorescent
2-(Thiophen-2-yl)-1H-imidazole derivatives Thiophene at C2/C4 C₇H₇N₃S Improved solubility (as dihydrochloride)
4,5-Di(furan-2-yl)-2-(5-nitrothiophen-2-yl)-1H-imidazole Furan and nitrothiophene substituents C₁₄H₁₀N₄O₄S Anticancer activity (MCF7 cells); aromatase inhibition
2-(Imidazolin-2-yl)pyridine Imidazoline (saturated) at C2 C₈H₉N₃ Antihypertensive, anti-inflammatory activities

Key Observations:

  • Pyrrolidine vs. Pyridine : The pyrrolidine group in this compound provides a secondary amine for hydrogen bonding, unlike the aromatic pyridine in analogs (e.g., 2-(pyridin-2-yl)-1H-imidazole), which may enhance selectivity in kinase interactions .
  • Aryl Substituents : Addition of methoxyphenyl (e.g., 4-(2-methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole) increases lipophilicity (log P ~4–5), critical for blood-brain barrier penetration .
  • Halogenated Derivatives : Bromophenyl-substituted analogs (e.g., 5-(4-bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride) show improved solubility as hydrochloride salts, aiding formulation .

Pharmacological Profiles

  • Anticancer Activity : Derivatives with nitrothiophene (e.g., 1a in ) show moderate aromatase inhibition, while pyrrolidine analogs may target kinase pathways (e.g., c-Jun N-terminal kinase) .
  • Antimicrobial Effects : Thiazole-imidazole hybrids (e.g., 2-(furan-2-yl)-1H-imidazole derivatives) exhibit broad-spectrum antibacterial activity due to heteroaryl synergy .
  • Solubility and Bioavailability : Dihydrochloride salts (e.g., this compound dihydrochloride) enhance aqueous solubility, addressing challenges in drug delivery .

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